Ethyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
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Description
Ethyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClF3N2O3 and its molecular weight is 424.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Research has explored the synthesis of various quinoline derivatives and their anticancer effects. For instance, Gaber et al. (2021) synthesized new quinoline derivatives, testing their anticancer effect against the breast cancer MCF-7 cell line. This study revealed that certain compounds demonstrated strong anticancer activity, suggesting the potential therapeutic applications of quinoline derivatives in cancer treatment (Gaber et al., 2021).
Reactivity and Modification for Enhanced Activity
The modification of quinoline compounds to enhance their cytotoxic activity against various cancer cell lines has been investigated. Regal et al. (2020) modified Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to increase its cytotoxic activity, showcasing the potential for structural modification in drug development (Regal et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using quinoline derivatives as starting materials has been a significant area of research. Mekheimer et al. (2005) reported on the synthesis of perianellated tetracyclic heteroaromatics from ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, highlighting the versatility of quinoline derivatives in synthesizing complex molecular structures (Mekheimer et al., 2005).
Study of Reaction Mechanisms
Investigations into the reaction mechanisms of quinoline derivatives have provided insights into their reactivity and potential modifications for specific applications. Ukrainets et al. (2006, 2009) studied the alkylation and reaction with phosphorus oxychloride of quinoline derivatives, contributing to the understanding of their chemical behavior (Ukrainets et al., 2006), (Ukrainets et al., 2009).
Antimicrobial Agent Development
The development of antimicrobial agents using quinoline derivatives has also been explored. Desai et al. (2007) synthesized new quinazoline derivatives with potential antimicrobial activity, emphasizing the role of quinoline structures in developing new antimicrobial treatments (Desai et al., 2007).
Properties
IUPAC Name |
ethyl 8-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3/c1-2-29-19(28)15-17(12-7-5-9-14(21)16(12)26-18(15)27)25-10-11-6-3-4-8-13(11)20(22,23)24/h3-9H,2,10H2,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYXAABHGPANJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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